SMU-B is a novel compound identified as a highly selective, orally efficacious dual inhibitor targeting c-Met and Anaplastic Lymphoma Kinase (ALK). Its chemical identity is denoted by the CAS number 1253286-90-6, and it has gained attention for its potential applications in therapeutic settings, particularly in oncology. The compound's molecular formula is C26H25Cl2FN4O2, with a molecular weight of 515.41 g/mol. SMU-B is characterized by its solid powder form and exhibits a purity greater than 98% under proper storage conditions, which include being kept dry and dark at temperatures between 0-4°C for short-term storage or -20°C for long-term preservation .
SMU-B was synthesized as part of research efforts aimed at developing effective inhibitors for various cancer-related pathways. It falls under the classification of small molecule inhibitors, specifically targeting receptor tyrosine kinases, which play critical roles in cell signaling related to growth and proliferation. The compound has been studied extensively in various research contexts, including its pharmacological properties and potential therapeutic applications .
The synthesis of SMU-B involves complex organic chemistry techniques designed to yield high-purity compounds suitable for biological testing. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing similar compounds typically involve multi-step reactions that include:
The molecular structure of SMU-B is complex, featuring multiple functional groups that contribute to its biological activity. The IUPAC name for SMU-B is 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methyl-spiro[3H-indoline-3,4'-piperidin]-2(1H)-one. Key structural data includes:
This structure indicates a spirocyclic system with diverse substituents that enhance its interaction with target proteins involved in cancer progression .
SMU-B participates in various chemical reactions typical of small molecule inhibitors. These reactions primarily involve:
Understanding these reactions is crucial for evaluating its pharmacokinetics and potential side effects during therapeutic use.
The mechanism of action for SMU-B involves competitive inhibition of c-Met and ALK pathways. By binding to these receptors:
Research indicates that SMU-B exhibits low IC50 values (with c-Met showing an IC50 of approximately 1.87 nM), suggesting high potency as an inhibitor .
The physical properties of SMU-B include:
Chemical properties are characterized by its stability under specified conditions, which is crucial for maintaining efficacy during storage and application in research settings .
SMU-B has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2